Desglucocheirotoxin

Catalog No.
S3722997
CAS No.
5822-57-1
M.F
C29H42O10
M. Wt
550.6 g/mol
Availability
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Desglucocheirotoxin

CAS Number

5822-57-1

Product Name

Desglucocheirotoxin

IUPAC Name

5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3

InChI Key

HULMNSIAKWANQO-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

The exact mass of the compound Desglucocheirotoxin is 550.27779753 g/mol and the complexity rating of the compound is 1050. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407808. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Desglucocheirotoxin is a naturally occurring compound classified as a cardenolide glycoside. It is primarily derived from plants such as Convallaria majalis (commonly known as lily of the valley) and Antiaris toxicaria. The chemical structure of desglucocheirotoxin is characterized by a steroid nucleus with sugar moieties, specifically having the molecular formula C29H42O10C_{29}H_{42}O_{10} . This compound is notable for its pharmacological properties, particularly its effects on cardiac function.

Typical of cardenolides, including hydrolysis, which can release sugar components. The presence of the sugar moiety is crucial for its biological activity, as it influences the compound's solubility and interaction with biological targets. The interactions of desglucocheirotoxin with the sodium-potassium ATPase pump are particularly significant, leading to increased intracellular calcium levels and subsequent cardiac effects .

Desglucocheirotoxin exhibits significant biological activity, primarily as a cardiotonic agent. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation . Additionally, its ability to inhibit the sodium-potassium ATPase pump results in positive inotropic effects, enhancing cardiac contractility. This makes it a compound of interest in cardiovascular research and potential therapeutic applications for heart diseases .

The biosynthesis of desglucocheirotoxin occurs in the leaves of Convallaria majalis, where precursor compounds such as progesterone are converted into cardenolide glycosides . Laboratory synthesis methods may involve the extraction of this compound from plant sources or chemical synthesis techniques that replicate its natural formation through glycosylation processes.

Desglucocheirotoxin has several applications, particularly in pharmacology. Its primary use is in the treatment of heart conditions due to its cardiotonic properties. Moreover, research into its anti-cancer effects suggests potential applications in oncology, particularly for targeting specific cancer cell lines resistant to conventional therapies .

Interaction studies have identified several biological targets for desglucocheirotoxin. Notably, it interacts with the sodium-potassium ATPase pump, which is pivotal in regulating cardiac function. Additionally, studies have indicated that desglucocheirotoxin may influence various signaling pathways involved in apoptosis and cell proliferation . These interactions highlight its potential as a therapeutic agent in both cardiovascular and cancer treatments.

Desglucocheirotoxin shares structural and functional similarities with other cardenolides and bufadienolides. Below is a comparison with several similar compounds:

Compound NameTypeSourceKey Activities
ConvallatoxinCardenolideConvallaria majalisCardiotonic effects; induces apoptosis
OuabainCardenolideStrophanthus gratusCardiotonic; used in heart failure treatment
DigitoxinCardenolideFoxglove (Digitalis purpurea)Cardiotonic; antiarrhythmic properties
BufalinBufadienolideToad venomAnticancer; cardiotonic effects
ArenobufaginBufadienolideToad venomInduces apoptosis; inhibits cancer cell growth

Uniqueness: Desglucocheirotoxin is unique due to its specific sugar moiety configuration and its derived source from Convallaria majalis, which differentiates it from other cardenolides that may have varying sugar attachments or different biological activities. Its dual role as both a cardiotonic and an anti-cancer agent further emphasizes its distinct profile among similar compounds.

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

550.27779753 g/mol

Monoisotopic Mass

550.27779753 g/mol

Heavy Atom Count

39

Melting Point

188-189°C

Dates

Last modified: 02-18-2024

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